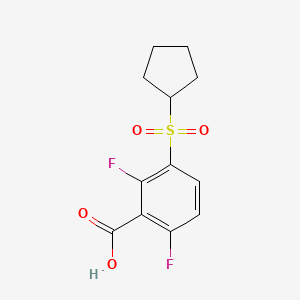

3-(Cyclopentanesulfonyl)-2,6-difluorobenzoic acid

Overview

Description

3-(Cyclopentanesulfonyl)-2,6-difluorobenzoic acid, also known as CP-Difluorobenzoic acid, is a sulfonamide derivative of difluorobenzoic acid. It is a unique and versatile compound that has been used in various scientific research applications. CP-Difluorobenzoic acid has been used in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a reagent in the synthesis of pharmaceuticals.

Scientific Research Applications

Environmental Contamination and Remediation

A critical review focused on treatment technologies for aqueous perfluorooctanesulfonate (PFOS) and perfluorooctanoate (PFOA) explores various methods for removing these compounds from water, highlighting activated carbon's effectiveness and the challenges associated with other adsorbents like organo-clays, clay minerals, and carbon nanotubes (Espana, Mallavarapu, Naidu, & Naidu, 2015). This research could provide a foundation for studying the environmental fate and remediation of 3-(Cyclopentanesulfonyl)-2,6-difluorobenzoic acid.

Pharmacological Activities and Molecular Mechanisms

Gallic acid's pharmacological activities, including anti-inflammatory properties, are detailed in a review that might offer insights into similar applications for 3-(Cyclopentanesulfonyl)-2,6-difluorobenzoic acid (Bai et al., 2020). This includes a comprehensive examination of chemical characteristics, plant origins, pharmacokinetics, toxicity, and mechanisms of action, underscoring the potential for broad application in treating inflammation-related diseases.

Antioxidant and Anti-inflammatory Agents

Research into benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents reveals the synthesis and evaluation of novel compounds, which could inform the development of new therapeutic agents including 3-(Cyclopentanesulfonyl)-2,6-difluorobenzoic acid (Raut et al., 2020). This highlights the ongoing need for innovative molecules in pharmaceutical research with anti-inflammatory and antioxidant capabilities.

Analytical Methods in Antioxidant Activity

A review on the analytical methods used in determining antioxidant activity discusses various tests and their applicability, which could be relevant for assessing the antioxidant properties of 3-(Cyclopentanesulfonyl)-2,6-difluorobenzoic acid (Munteanu & Apetrei, 2021). Understanding these methods is crucial for accurately evaluating the potential health benefits of new chemical compounds.

Environmental Fate and Distribution

A review on the occurrence, fate, and removal of perfluorinated compounds during wastewater treatment provides a comprehensive overview of how these persistent chemicals behave in the environment and the challenges in their removal (Arvaniti & Stasinakis, 2015). This information could be useful for assessing the environmental impact and degradation processes of 3-(Cyclopentanesulfonyl)-2,6-difluorobenzoic acid.

Mechanism of Action

Target of action

The targets of a compound are typically proteins, such as enzymes or receptors, that the compound binds to and modulates the activity of. The specific targets of a compound depend on its chemical structure and properties .

Mode of action

The mode of action of a compound describes how it interacts with its targets to produce a biological effect. This could involve inhibiting an enzyme, activating a receptor, or interacting with DNA .

Biochemical pathways

A compound can affect various biochemical pathways depending on its targets. For example, if a compound targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

Pharmacokinetics refers to how a compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as the compound’s solubility, stability, and size can influence its pharmacokinetics .

Result of action

The result of a compound’s action depends on its mode of action and the biological context in which it is used. This could range from altering cell signaling pathways to killing cells or inhibiting their growth .

Action environment

The action of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its targets, and its overall effectiveness .

properties

IUPAC Name |

3-cyclopentylsulfonyl-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O4S/c13-8-5-6-9(11(14)10(8)12(15)16)19(17,18)7-3-1-2-4-7/h5-7H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDYIBSULGYISH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S(=O)(=O)C2=C(C(=C(C=C2)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopentanesulfonyl)-2,6-difluorobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1517436.png)

![Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]-](/img/structure/B1517438.png)

![3-[(4-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517440.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1517442.png)

![{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1517451.png)

![3-{3-Carbamoyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B1517455.png)

![2-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]acetonitrile](/img/structure/B1517456.png)